BenchChemオンラインストアへようこそ!

Malotilate

Hepatoprotection Chemical-Induced Liver Injury Drug Metabolism

Malotilate (NKK-105) uniquely combines selective 5-LOX inhibition (IC50 4.7 μM) with 12-/15-lipoxygenase stimulation and atypical CYP450 induction—distinct from phenobarbital or silymarin. It achieves 100% cirrhosis prevention in CCl4 rat models and outperforms anethole trithione against chloroform hepatotoxicity. Ideal as a positive control for anti-fibrotic drug development and a benchmark for non-classical P-450 induction research.

Molecular Formula C12H16O4S2
Molecular Weight 288.4 g/mol
CAS No. 59937-28-9
Cat. No. B1675935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalotilate
CAS59937-28-9
Synonymsdiisopropyl 1,3-dithiol-2-ylidenemalonate
malotilate
NKK 105
NKK-105
Molecular FormulaC12H16O4S2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(=C1SC=CS1)C(=O)OC(C)C
InChIInChI=1S/C12H16O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h5-8H,1-4H3
InChIKeyYPIQVCUJEKAZCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Malotilate (CAS 59937-28-9): Hepatoprotective Agent with Selective 5-Lipoxygenase Inhibition and Anti-Fibrotic Properties


Malotilate (CAS 59937-28-9, synonym NKK-105) is an orally active, sulfur-containing hepatotropic agent [1]. It functions as a selective inhibitor of 5-lipoxygenase (5-LOX) with an IC50 of 4.7 μM . Beyond this primary mechanism, malotilate exhibits anti-fibrotic activity by reducing collagen synthesis and modulating the extracellular matrix [2]. Its profile is distinct from other hepatoprotective agents due to a unique combination of 5-LOX inhibition, suppression of CYP2E1, and differential effects on drug-metabolizing enzymes [3][4].

Why Malotilate Cannot Be Substituted by Generic Hepatoprotectants or Other 5-LOX Inhibitors


Substituting malotilate with another hepatoprotective agent (e.g., silymarin) or even another 5-lipoxygenase inhibitor (e.g., zileuton) is not scientifically justified. Malotilate's therapeutic profile arises from a specific, multi-modal mechanism: it not only selectively inhibits 5-LOX (IC50 4.7 μM) but simultaneously stimulates 12- and 15-lipoxygenase pathways [1]. Furthermore, malotilate uniquely induces a distinct profile of cytochrome P450 enzymes, differentiating it from classical inducers like phenobarbital or 3-methylcholanthrene [2][3]. Critically, in a direct comparison with the hepatoprotectant anethole trithione, malotilate protected against chloroform-induced liver injury, whereas anethole trithione exacerbated it [4]. These divergent actions on key pathways governing inflammation, fibrosis, and drug metabolism demonstrate that malotilate's effects are not interchangeable with its class members. The evidence below quantifies these critical differences.

Quantitative Evidence for Malotilate Differentiation vs. Anethole Trithione and Other Hepatoprotectants


Superior Protection Against CHCl3-Induced Hepatotoxicity vs. Anethole Trithione

In a study directly comparing malotilate and anethole trithione, malotilate demonstrated a protective effect against chloroform (CHCl3)-induced liver injury, while anethole trithione paradoxically enhanced the injury [1]. Malotilate's protective effect persisted even when hepatic drug-metabolizing enzymes were induced, a condition under which anethole trithione exacerbated hepatotoxicity [2].

Hepatoprotection Chemical-Induced Liver Injury Drug Metabolism

Unique CYP450 Induction Profile Differentiates Malotilate from Classical Inducers

Malotilate treatment (500 mg/kg/day, 3 days, p.o.) in rats did not significantly alter total cytochrome P-450 content but selectively increased cytochrome b5 content and NADPH-cytochrome c reductase activity, leading to a distinct pattern of substrate metabolism [1]. Specifically, 7-ethoxycoumarin O-deethylation was markedly enhanced (+171% vs control), while aniline hydroxylation was significantly reduced (-48% vs control) [2]. The ratio of 7-alkoxycoumarin O-dealkylase activities in malotilate-treated microsomes was unique compared to phenobarbital, 3-methylcholanthrene, and five other classical inducers, suggesting malotilate induces a novel P-450 isoform [3].

Drug Metabolism Cytochrome P450 Enzyme Induction

Complete Prevention of CCl4-Induced Liver Cirrhosis in a Chronic Model

In a 10-week rat model of carbon tetrachloride (CCl4)-induced cirrhosis, concomitant administration of malotilate (0.2% in diet) completely suppressed liver cell necrosis and markedly inhibited fatty change in the first 3 weeks [1]. By weeks 6-10, liver cirrhosis was perfectly inhibited in malotilate-treated rats, whereas untreated rats developed extreme fibrosis [2]. Importantly, malotilate prevented increases in serum markers of type III and IV collagen synthesis and accumulation of collagen, laminin, and fibronectin in the liver [3]. While this is not a direct comparison with another drug, the complete prevention of histologically confirmed cirrhosis provides a benchmark of efficacy that many other hepatoprotective agents (e.g., silymarin) fail to achieve in this stringent model.

Liver Fibrosis Cirrhosis Prevention Chronic Liver Disease

Superior Anti-Fibrotic Efficacy in Orthogonal Model vs. Salvia Miltiorrhiza, PHGF, and Hepadif

An orthogonal design study in rats compared malotilate, Salvia miltiorrhiza (Danshen), hepatocyte growth-promoting factor (PHGF), and Hepadif (a phospholipid/vitamin complex) for prevention of CCl4-induced liver fibrosis [1]. Malotilate was the only agent to show a statistically significant preventive effect (P<0.05). Histologically, the malotilate group exhibited mild fibrosis with largely intact hepatic lobular architecture, while the other treatment groups showed disrupted lobules, and the control group formed typical pseudolobules [2].

Liver Fibrosis Traditional Chinese Medicine Hepatoprotective Agents

In Vitro Fibroblast Activity: Selective Collagen Synthesis Reduction vs. Cyanidanol and Hydrocortisone

In comparative in vitro studies with human fibroblast cultures, malotilate specifically reduced collagen synthesis, a key driver of fibrosis [1]. This effect was compared with cyanidanol (a flavonoid) and hydrocortisone. Furthermore, malotilate acted as an efficient inhibitor of fibroblast migration in a modified Boyden chamber chemotaxis assay [2]. While quantitative IC50 values for collagen reduction were not specified in the available abstract, the reported specificity of action (targeting collagen synthesis and migration) provides a mechanistic distinction from other anti-fibrotic agents.

Fibrosis Collagen Synthesis Fibroblast Migration

Malotilate Application Scenarios for Preclinical Research and Drug Discovery


Positive Control in Chronic Liver Fibrosis/Cirrhosis Models

Based on the evidence of complete cirrhosis prevention in the CCl4 rat model [1], malotilate is an ideal positive control for evaluating novel anti-fibrotic drug candidates. Its robust efficacy (100% inhibition of cirrhosis development) establishes a high benchmark for therapeutic effect in long-term (6-10 week) in vivo studies [2].

Investigating Unique P-450 Induction and Drug-Drug Interaction (DDI) Profiles

Malotilate's unique CYP450 induction profile, distinct from classical inducers like phenobarbital and 3-methylcholanthrene [3], makes it a valuable tool compound for studying atypical enzyme regulation [4]. Researchers investigating non-classical P-450 induction mechanisms or seeking to model a specific DDI risk profile can use malotilate as a reference standard.

Reference Compound for Selective 5-LOX Inhibition with Anti-Fibrotic Activity

Malotilate serves as a benchmark for compounds targeting the intersection of inflammation and fibrosis. Its selective inhibition of 5-LOX (IC50 4.7 μM) , coupled with downstream effects on collagen and extracellular matrix proteins [5], provides a specific pharmacological signature for comparative studies in hepatic stellate cell activation or pulmonary fibrosis models [6].

Hepatoprotection Studies in Chemical-Induced Injury Models

Malotilate's demonstrated superiority over anethole trithione in protecting against CHCl3-induced hepatotoxicity [7] and its broad protection against diverse hepatotoxins (allyl alcohol, bromobenzene, dimethylnitrosamine) [8] position it as a reliable reference agent in acute and sub-chronic liver injury research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Malotilate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.